molecular formula C20H19N3O B12591810 [1,3'-Bi-1H-indole]-3-acetamide, N,N-dimethyl- CAS No. 343604-87-5

[1,3'-Bi-1H-indole]-3-acetamide, N,N-dimethyl-

Cat. No.: B12591810
CAS No.: 343604-87-5
M. Wt: 317.4 g/mol
InChI Key: WSKDEOBGOLZVJY-UHFFFAOYSA-N
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Description

[1,3’-Bi-1H-indole]-3-acetamide, N,N-dimethyl- is a complex organic compound belonging to the indole family Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,3’-Bi-1H-indole]-3-acetamide, N,N-dimethyl- typically involves multi-step organic reactions. One common method includes the condensation of indole derivatives with acetamide under specific conditions. The reaction often requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .

Chemical Reactions Analysis

Types of Reactions

[1,3’-Bi-1H-indole]-3-acetamide, N,N-dimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction can produce various indole-based alcohols .

Scientific Research Applications

[1,3’-Bi-1H-indole]-3-acetamide, N,N-dimethyl- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [1,3’-Bi-1H-indole]-3-acetamide, N,N-dimethyl- involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[1,3’-Bi-1H-indole]-3-acetamide, N,N-dimethyl- stands out due to its unique structural configuration, which imparts distinct chemical and biological properties.

Properties

CAS No.

343604-87-5

Molecular Formula

C20H19N3O

Molecular Weight

317.4 g/mol

IUPAC Name

2-[1-(1H-indol-3-yl)indol-3-yl]-N,N-dimethylacetamide

InChI

InChI=1S/C20H19N3O/c1-22(2)20(24)11-14-13-23(18-10-6-4-7-15(14)18)19-12-21-17-9-5-3-8-16(17)19/h3-10,12-13,21H,11H2,1-2H3

InChI Key

WSKDEOBGOLZVJY-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)CC1=CN(C2=CC=CC=C21)C3=CNC4=CC=CC=C43

Origin of Product

United States

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